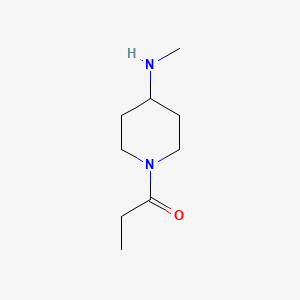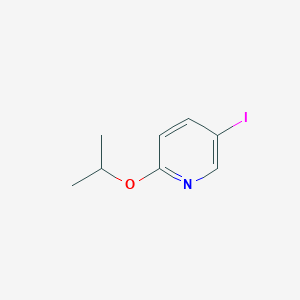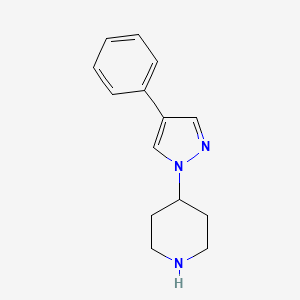
4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Descripción general
Descripción
“4-(4-phenyl-1H-pyrazol-1-yl)piperidine” is a compound with the molecular formula C14H17N3 . It has a molecular weight of 227.30 g/mol . This compound is also known by its CAS number 902836-40-2 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-phenylpyrazol-1-yl)piperidine . The InChI code is 1S/C14H17N3/c1-2-4-12(5-3-1)13-10-16-17(11-13)14-6-8-15-9-7-14/h1-5,10-11,14-15H,6-9H2 . The Canonical SMILES representation is C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.30 g/mol . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 29.8 Ų . The compound has a complexity of 232 .Aplicaciones Científicas De Investigación
Chemical Properties
“4-(4-phenyl-1H-pyrazol-1-yl)piperidine” is a chemical compound with the CAS Number: 902836-40-2 . It has a molecular weight of 227.31 and its IUPAC name is 4-(4-phenyl-1H-pyrazol-1-yl)piperidine . It is typically stored at room temperature and is available in powder form .
Anti-Inflammatory Applications
This compound has been studied for its anti-inflammatory effects . A study found that it reduced the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
Anti-Nociceptive Applications
The compound has shown potential as an anti-nociceptive agent . It was found to decrease the number of writhings induced by acetic acid, suggesting it may have potential for pain relief .
Anti-Promastigote Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . This suggests potential applications of “4-(4-phenyl-1H-pyrazol-1-yl)piperidine” in the treatment of diseases caused by promastigotes.
Soluble Epoxide Hydrolase (sEH) Inhibition
Compounds with similar structures have been reported to show improved sEH inhibition . This suggests that “4-(4-phenyl-1H-pyrazol-1-yl)piperidine” may also have potential as a sEH inhibitor, which could have implications in the treatment of diseases such as hypertension and inflammation .
Potential Therapeutic Applications
Given its anti-inflammatory and anti-nociceptive properties, “4-(4-phenyl-1H-pyrazol-1-yl)piperidine” could potentially be used in the development of new therapeutic agents .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various protein receptors , suggesting that 4-(4-phenyl-1H-pyrazol-1-yl)piperidine may also interact with specific protein targets.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in the function of these proteins .
Propiedades
IUPAC Name |
4-(4-phenylpyrazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-12(5-3-1)13-10-16-17(11-13)14-6-8-15-9-7-14/h1-5,10-11,14-15H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKHSGABZPOEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenyl-1H-pyrazol-1-yl)piperidine | |
CAS RN |
902836-40-2 | |
| Record name | 4-(4-phenyl-1H-pyrazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B3165613.png)
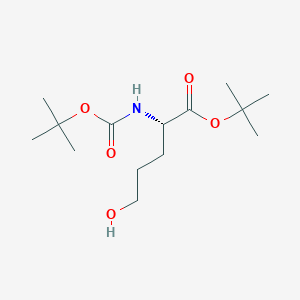
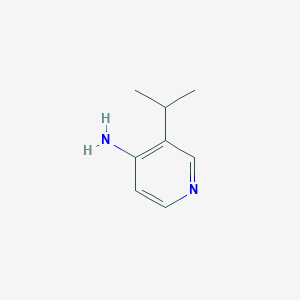
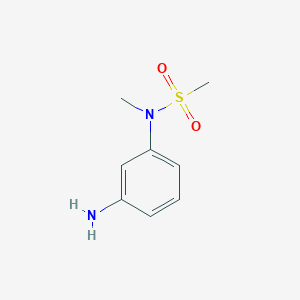


![2-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B3165641.png)
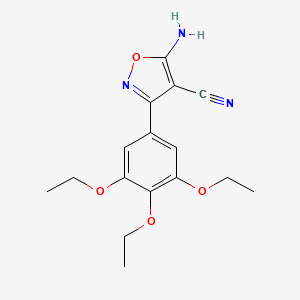

![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)

